3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine -

3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Catalog Number: EVT-3955559
CAS Number:
Molecular Formula: C18H24N4O3S
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives has been extensively studied, with various synthetic strategies reported in the literature. A common approach involves the condensation of substituted pyrazoles with cyclic ketones or aldehydes, followed by reduction of the resulting pyrazole-fused pyridine ring [].

Molecular Structure Analysis

Crystallographic studies of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have revealed key structural features. The reduced pyridine ring typically adopts a half-chair conformation [, ]. The substituents on the pyrazole and pyridine rings significantly influence the overall conformation and intermolecular interactions, such as hydrogen bonding [, ].

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives varies depending on the specific substituents and the biological target. For instance, some derivatives have been shown to act as dopamine D3 receptor agonists, inducing yawning behavior in rats []. Others have demonstrated potent and selective inhibition of cathepsin S, a cysteine protease involved in antigen presentation [].

Applications
  • Medicinal Chemistry: This scaffold serves as a promising starting point for developing novel therapeutic agents. For example, derivatives have shown potential as immunosuppressive agents by inhibiting cathepsin S [] and as treatments for dopamine-related disorders by acting as dopamine D3 receptor agonists [].
  • Compound Description: This compound was investigated for its molecular conformation and hydrogen bonding behavior. [] It was observed to form centrosymmetric dimers through C–H⋯π(arene) hydrogen bonds. []
  • Relevance: This compound shares the core structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with 3-(1-phenoxyethyl)-5-(pyrrolidin-1-ylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Key differences lie in the substitutions at the 1, 3, and 5 positions. While both compounds feature aromatic substituents at the 1 and 3 positions, Compound I has a 4-fluorophenyl and a 4-(trifluoromethyl)phenyl group, respectively, compared to the phenoxyethyl and unsubstituted phenyl groups in the target compound. Furthermore, the sulfonyl group at the 5 position in Compound I is substituted with a methyl group, while the target compound features a pyrrolidine substituent. [] You can access the paper discussing this compound here:
  • Compound Description: Similar to Compound I, this molecule was also studied for its conformation and hydrogen bonding patterns. [] It forms ribbons of R33(18) rings via two C–H⋯O hydrogen bonds, further connected by C–Cl⋯π(arene) interactions. []
  • Relevance: Sharing the same core structure with 3-(1-phenoxyethyl)-5-(pyrrolidin-1-ylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, Compound II demonstrates the impact of halogen substitutions on intermolecular interactions. [] The key difference compared to Compound I is the presence of a chlorine atom instead of a fluorine atom on the phenyl ring at position 1. The rest of the substitution pattern remains identical to Compound I. Access the paper discussing this compound here:

1-(3-Methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (Compound III)

  • Compound Description: This compound was investigated alongside Compounds I and II, revealing that while it shares a similar molecular formula, its conformation differs regarding the N-benzyl and methylsulfonyl groups. [] It forms sheets through a combination of C–H⋯O and C–H⋯π(arene) hydrogen bonds. []

5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

  • Compound Description: The crystal structure of this compound reveals a half-chair conformation for the six-membered ring. [] Weak C—H⋯O interactions link the molecules in the crystal lattice. []
  • Relevance: Although this compound features a different substitution pattern compared to 3-(1-phenoxyethyl)-5-(pyrrolidin-1-ylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, it highlights the common occurrence of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core and its conformational preferences. [] You can access the paper discussing this compound here:

1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine (Compound 13g)

  • Compound Description: This compound, bearing a 5-nitrofuran tag, exhibited notable activity against ESKAPE pathogens, surpassing that of nitrofurantoin. [] This result highlights the potential of combining the tetrahydropyrazolopyridine scaffold with a nitrofuran warhead for enhanced efficacy. []

1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

  • Compound Description: Identified as a potent and selective noncovalent inhibitor of human cathepsin S, this compound exhibits potential as an immunosuppressive agent. [] It displays high affinity for human cathepsin S (Ki ~ 30 nM) but demonstrates significantly lower activity against the enzyme in other species (mouse, dog, monkey, bovine). [] Furthermore, it exhibits minimal activity against other proteases, including closely related cathepsins (L, F, K), making it a valuable tool for studying human cathepsin S. []
  • Relevance: This compound, while structurally more complex, shares the core 4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine structure with 3-(1-phenoxyethyl)-5-(pyrrolidin-1-ylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Notably, both compounds possess a methylsulfonyl group at position 5 and a substituted phenyl ring at position 3, with JNJ 10329670 specifically having a 4-(trifluoromethyl)phenyl group. This structural similarity, despite other substitutions, highlights the potential for developing compounds with distinct pharmacological profiles by modifying the substituents attached to this core structure. [] You can access the paper discussing this compound here:

N′-Propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine (Pramipexole)

  • Compound Description: Pramipexole is a dopamine agonist that demonstrates dose-dependent yawning behavior in rats, suggesting a potential role of the dopamine D3 receptor. []
  • Relevance: Although Pramipexole does not share the core structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, it is included in this list due to its similar biological activity as a dopamine agonist, like several compounds featuring the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core. [] This suggests that despite the structural differences, there might be shared pharmacophoric features between Pramipexole and compounds containing the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine moiety. This connection warrants further investigation to explore the structure-activity relationship and potential overlap in their mechanisms of action. You can access the paper discussing this compound here:

Properties

Product Name

3-(1-Phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

IUPAC Name

3-(1-phenoxyethyl)-5-pyrrolidin-1-ylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C18H24N4O3S/c1-14(25-15-7-3-2-4-8-15)18-16-13-22(12-9-17(16)19-20-18)26(23,24)21-10-5-6-11-21/h2-4,7-8,14H,5-6,9-13H2,1H3,(H,19,20)

InChI Key

VAEAKFMWWTYUIJ-UHFFFAOYSA-N

SMILES

CC(C1=NNC2=C1CN(CC2)S(=O)(=O)N3CCCC3)OC4=CC=CC=C4

Canonical SMILES

CC(C1=NNC2=C1CN(CC2)S(=O)(=O)N3CCCC3)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.